5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Brand Name: Vulcanchem
CAS No.: 1775390-69-6
VCID: VC4390354
InChI: InChI=1S/C22H24N4O4/c1-29-18-12-16(13-19(14-18)30-2)21(27)25-10-8-15(9-11-25)20-23-24-22(28)26(20)17-6-4-3-5-7-17/h3-7,12-15H,8-11H2,1-2H3,(H,24,28)
SMILES: COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4)OC
Molecular Formula: C22H24N4O4
Molecular Weight: 408.458

5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

CAS No.: 1775390-69-6

Cat. No.: VC4390354

Molecular Formula: C22H24N4O4

Molecular Weight: 408.458

* For research use only. Not for human or veterinary use.

5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one - 1775390-69-6

Specification

CAS No. 1775390-69-6
Molecular Formula C22H24N4O4
Molecular Weight 408.458
IUPAC Name 3-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one
Standard InChI InChI=1S/C22H24N4O4/c1-29-18-12-16(13-19(14-18)30-2)21(27)25-10-8-15(9-11-25)20-23-24-22(28)26(20)17-6-4-3-5-7-17/h3-7,12-15H,8-11H2,1-2H3,(H,24,28)
Standard InChI Key KUDDLHAAWVNXDC-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4)OC

Introduction

The compound 5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic molecule belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential pharmacological properties, particularly in the realm of anti-inflammatory and analgesic agents.

Synthesis and Chemical Reactions

The synthesis of 5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, including cyclization reactions and modifications of existing triazole frameworks. The process can be optimized by adjusting reaction conditions such as temperature, solvent choice (e.g., ethanol or methanol), and reaction time to enhance yield and purity. Techniques such as recrystallization may be employed for purification.

Reaction Conditions

Reaction ParameterOptimal Conditions
TemperatureVaries depending on the specific reaction step
SolventEthanol or methanol
Reaction TimeOptimized for each step

Biological Activities and Potential Applications

Derivatives of 1,2,4-triazoles, including 5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, exhibit significant biological activity. They are studied for their potential as anti-inflammatory and analgesic agents due to their ability to interact with biological targets such as enzymes or receptors.

Potential Therapeutic Applications

  • Anti-inflammatory Agents: The compound's structure suggests potential efficacy in reducing inflammation.

  • Analgesic Agents: May exhibit pain-relieving properties.

  • Other Applications: Further research could uncover additional therapeutic uses.

Chemical Analysis and Characterization

The compound's chemical properties can be analyzed using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): Useful for structural elucidation.

  • Mass Spectrometry (MS): Provides molecular weight confirmation.

  • Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and assess purity.

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